IRAK inhibitor 3
Overview
Description
Interleukin-1 receptor-associated kinase inhibitor 3 is a compound that targets the interleukin-1 receptor-associated kinase 3, a critical modulator of inflammation in the innate immune system. This kinase is involved in regulating endotoxin tolerance and is associated with various inflammatory diseases, including sepsis .
Preparation Methods
The synthesis of interleukin-1 receptor-associated kinase inhibitor 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Interleukin-1 receptor-associated kinase inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Interleukin-1 receptor-associated kinase inhibitor 3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of inflammation and immune response. In biology, it helps in understanding the role of interleukin-1 receptor-associated kinase 3 in cellular processes. In medicine, it is being investigated for its potential therapeutic applications in treating inflammatory diseases and sepsis. In the industry, it is used in the development of new anti-inflammatory drugs .
Mechanism of Action
Interleukin-1 receptor-associated kinase inhibitor 3 exerts its effects by inhibiting the activity of interleukin-1 receptor-associated kinase 3. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. The molecular targets involved include nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways .
Comparison with Similar Compounds
Interleukin-1 receptor-associated kinase inhibitor 3 is unique in its ability to specifically target interleukin-1 receptor-associated kinase 3. Similar compounds include interleukin-1 receptor-associated kinase 1, interleukin-1 receptor-associated kinase 2, and interleukin-1 receptor-associated kinase 4 inhibitors. While these compounds also target kinases involved in inflammation, interleukin-1 receptor-associated kinase inhibitor 3 is distinct in its specificity and effectiveness .
Biological Activity
Interleukin-1 receptor-associated kinase 3 (IRAK3) plays a critical role in the modulation of innate immune signaling pathways, particularly in the context of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. This article explores the biological activity of IRAK inhibitor 3, emphasizing its mechanisms of action, therapeutic potential, and implications in various disease contexts.
IRAK3 is primarily known for its negative regulatory role in TLR signaling. It inhibits downstream signaling cascades by preventing the dissociation of IRAK1 and IRAK4 from the MyD88 complex, thus suppressing the formation of the IRAK1-TRAF6 signaling complex . This action is crucial for maintaining immune homeostasis and preventing hyper-inflammatory responses.
Recent studies have demonstrated that IRAK3 can modulate nuclear factor kappa B (NF-κB) activation through its interaction with other IRAK family members and TRAF6. For instance, it has been shown that wildtype IRAK3 can produce cyclic GMP (cGMP), which may play a role in its regulatory functions by modulating interactions with proteins involved in inflammatory signaling . Additionally, low ligand concentrations favor IRAK3-mediated NF-κB activation, while higher concentrations initially promote inflammation before being suppressed by IRAK3 .
Therapeutic Implications
Given its pivotal role in inflammation and immune regulation, IRAK3 has emerged as a potential therapeutic target in various conditions, including hematologic malignancies and autoimmune diseases. For example, studies have indicated that combining IRAK inhibitors with other therapeutic agents can enhance cytotoxicity against cancer cells. The combination of BH3 mimetics with IRAK inhibitors has shown promising results in eliciting collaborative cytotoxic effects against myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cells .
Table 1: Summary of Key Findings on this compound
Properties
IUPAC Name |
4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFVAHVWLNBVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648709 | |
Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012343-93-9 | |
Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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